TDP1 Active Site Co-Crystallization: A Structural Biology Differentiator Unavailable with Mono-Carboxylate Quinolines
4-Hydroxyquinoline-3,8-dicarboxylic acid (compound XZ502/GNV) is one of only two fragments confirmed to co-crystallize within the catalytic domain of human TDP1 at high resolution (1.67 Å) [1]. This specific binding event, elucidated through a crystallographic fragment screening campaign, is not replicated by simpler 4-hydroxyquinoline-3-carboxylic acid, which lacks the critical 8-carboxylate group required for the full set of active site interactions observed [1]. The target compound's dual-carboxylate geometry is essential for mimicking the phosphoryl recognition motifs of TDP1's natural substrate.
| Evidence Dimension | TDP1 active site binding and co-crystallization |
|---|---|
| Target Compound Data | Co-crystallized with TDP1 catalytic domain at 1.67 Å resolution; PDB ID: 6DJF; Ligand ID: GNV |
| Comparator Or Baseline | 4-Hydroxyquinoline-3-carboxylic acid: Not reported in TDP1 co-crystal structures within the same screening campaign |
| Quantified Difference | Unique co-crystal structure obtained only with the 3,8-dicarboxylic acid derivative, not with mono-carboxylic analogs in the same study |
| Conditions | X-ray diffraction, fragment cocktail soaking, TDP1 catalytic domain (Homo sapiens) |
Why This Matters
For researchers developing TDP1 inhibitors or studying DNA repair, this is the only commercially available quinoline fragment with a publicly available, high-resolution co-crystal structure in the TDP1 active site, providing a validated starting point for structure-based optimization.
- [1] Lountos, G. T., Zhao, X. Z., Kiselev, E., Tropea, J. E., Needle, D., Pommier, Y., Burke, T. R., & Waugh, D. S. (2019). Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening. Nucleic Acids Research, 47(19), 10134–10150. View Source
